

# Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview

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## Compound of Interest

Compound Name: 1-(2-Chloro-5-methylphenyl)ethanone

Cat. No.: B7819791

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## Abstract

This technical guide addresses the spectroscopic characteristics of the chemical compound **1-(2-Chloro-5-methylphenyl)ethanone**. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) for this compound could not be located. This document outlines the search methodology employed and discusses the challenges in obtaining this information, while also providing context on related compounds for which data is accessible.

## Introduction

**1-(2-Chloro-5-methylphenyl)ethanone** is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide was intended to provide a centralized resource for its  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

## Search Methodology

An extensive search for the spectroscopic data of **1-(2-Chloro-5-methylphenyl)ethanone** (CAS No. 73129-52-9) was conducted. The search strategy included:

- Direct keyword searches on major scientific search engines and databases using terms such as "**1-(2-Chloro-5-methylphenyl)ethanone** spectroscopic data," "**1-(2-Chloro-5-methylphenyl)ethanone** NMR," "**1-(2-Chloro-5-methylphenyl)ethanone** IR," and "**1-(2-Chloro-5-methylphenyl)ethanone** mass spectrum."
- Searches based on the compound's CAS number.
- Exploration of chemical databases for synthesis and characterization reports.
- Searches for related compounds and analysis of their spectroscopic data to infer potential characteristics of the target molecule.

Despite these efforts, no specific, experimentally verified spectroscopic data for **1-(2-Chloro-5-methylphenyl)ethanone** could be retrieved from the public domain. The search frequently yielded data for structurally similar but distinct compounds, such as isomers or derivatives containing additional functional groups (e.g., a hydroxyl group).

## Data Presentation

Due to the absence of experimental data for **1-(2-Chloro-5-methylphenyl)ethanone**, the intended tables summarizing its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data could not be generated.

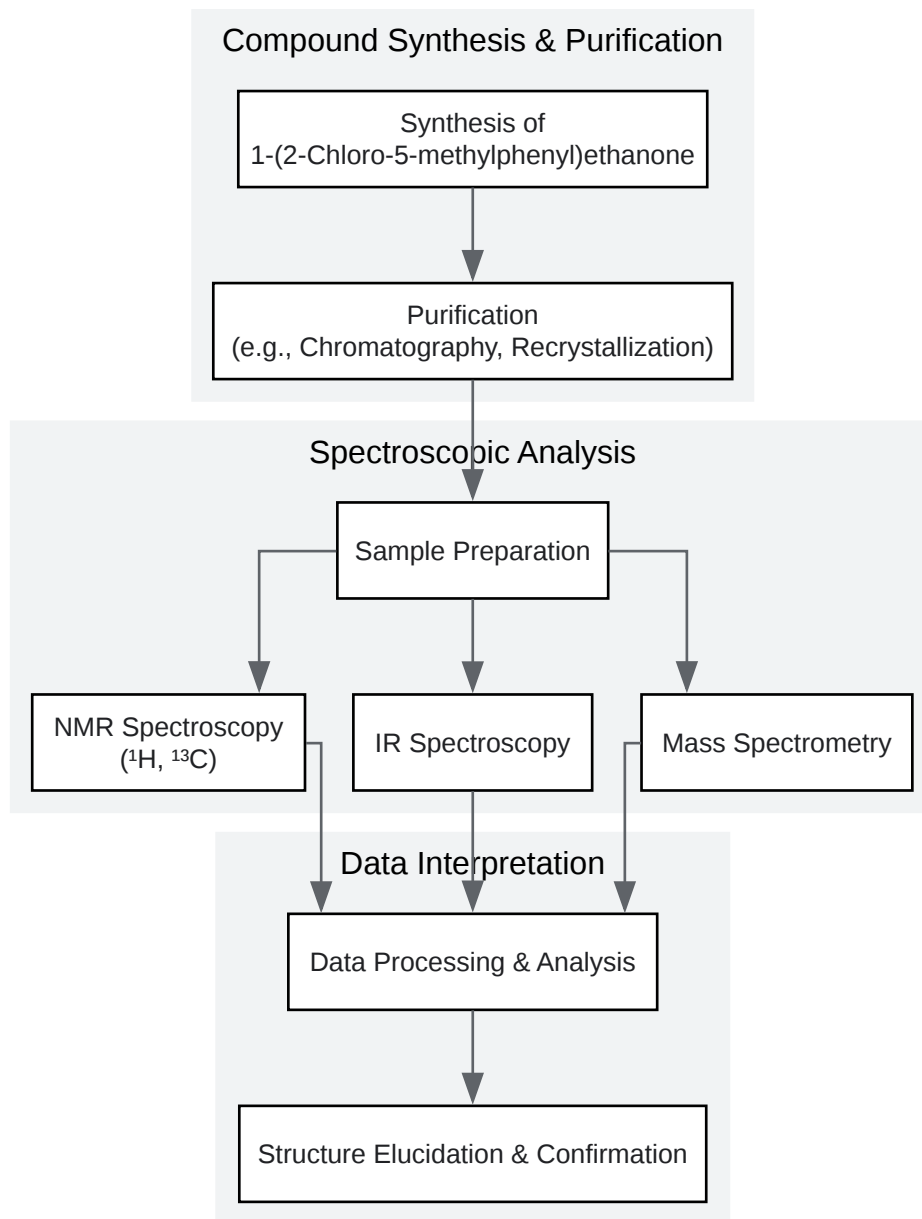
## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are contingent on the availability of the data itself. As no data was found, this section cannot be completed. However, a general workflow for obtaining such data is presented below.

## Visualization of General Experimental Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a synthesized chemical compound.

## General Workflow for Spectroscopic Analysis



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